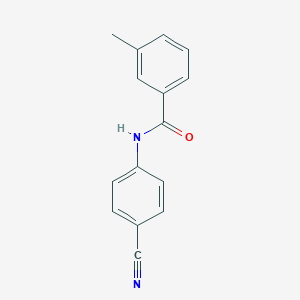

N-(4-cyanophenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(4-cyanophenyl)-3-methylbenzamide has been explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. In vitro studies have shown significant reductions in enzyme activity at micromolar concentrations, suggesting potential anti-inflammatory properties.

- Anticancer Activity : Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate moderate cytotoxicity, with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent.

2. Biological Activity

The compound's biological activities extend beyond enzyme inhibition and anticancer effects:

- Antimicrobial Properties : Investigations into its antimicrobial efficacy have revealed activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.

- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Enzyme Inhibition | Various Enzymes | Significant reduction in activity | 2025 |

| Anticancer | Cancer Cell Lines | IC50 = Low µM | 2024 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Structure-Activity Relationship (SAR) Findings

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increased enzyme inhibition |

| Cyano group presence | Enhanced antimicrobial activity |

| Amide linkage variation | Altered cytotoxicity profile |

Case Studies

Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited enzymes linked to inflammatory responses. The study utilized in vitro assays to measure enzyme activity before and after treatment with the compound, demonstrating a significant reduction in enzyme activity at micromolar concentrations.

Study 2: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity with IC50 values in the low micromolar range. This suggests that while it may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects on normal cells.

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C15H12N2O/c1-11-3-2-4-13(9-11)15(18)17-14-7-5-12(10-16)6-8-14/h2-9H,1H3,(H,17,18) |

InChI Key |

SUGBEAJLPVSROX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.